molecular formula C10H11N3O2 B3351789 1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 1-allyl-3-methyl- CAS No. 39945-20-5

1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 1-allyl-3-methyl-

Cat. No. B3351789
CAS RN: 39945-20-5
M. Wt: 205.21 g/mol
InChI Key: NNLOJHRZMJTYOU-UHFFFAOYSA-N
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Description

1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 1-allyl-3-methyl- is a chemical compound commonly known as ALM. It is a heterocyclic compound that has been used in various scientific research applications.

Mechanism of Action

ALM exerts its antitumor activity by inhibiting the activity of topoisomerase I and II enzymes, which are essential for DNA replication and cell division. ALM also induces apoptosis in cancer cells by activating the caspase pathway. ALM's antibacterial and antifungal activities are due to its ability to disrupt the cell membrane and inhibit the synthesis of essential macromolecules.
Biochemical and Physiological Effects:
ALM has been found to have various biochemical and physiological effects. It has been found to increase the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis. ALM has also been found to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. ALM has been found to have a low toxicity profile and does not cause any significant adverse effects.

Advantages and Limitations for Lab Experiments

ALM has several advantages for lab experiments. It is readily available and can be synthesized using various methods. It has a low toxicity profile and does not cause any significant adverse effects. However, ALM has some limitations for lab experiments. It is not soluble in water and requires organic solvents for its preparation and use. ALM also has a short half-life and requires frequent administration.

Future Directions

ALM has several potential future directions in scientific research. It can be used as a building block in the synthesis of various biologically active compounds. ALM can also be modified to improve its solubility and bioavailability. Future studies can also focus on its mechanism of action and its potential use in combination therapy with other anticancer agents.
Conclusion:
In conclusion, ALM is a heterocyclic compound that has been extensively used in scientific research for its various properties. It possesses antitumor, antibacterial, and antifungal activities and has a low toxicity profile. ALM's mechanism of action involves the inhibition of topoisomerase enzymes and the induction of apoptosis in cancer cells. ALM has several advantages for lab experiments but also has some limitations. Future studies can focus on its potential use in combination therapy and its modification to improve its solubility and bioavailability.

Scientific Research Applications

ALM has been extensively used in scientific research for its various properties. It has been found to possess antitumor, antibacterial, and antifungal activities. ALM has also been used as a building block in the synthesis of various biologically active compounds. It has been found to inhibit the growth of various cancer cells, including breast, colon, and lung cancer cells. ALM has also been found to possess antimicrobial activity against various bacteria and fungi.

properties

IUPAC Name

3-methyl-1-prop-2-enyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-3-6-13-8-7(4-5-11-8)9(14)12(2)10(13)15/h3-5,11H,1,6H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLOJHRZMJTYOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(NC=C2)N(C1=O)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40192993
Record name 1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 1-allyl-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40192993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 1-allyl-3-methyl-

CAS RN

39945-20-5
Record name 1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 1-allyl-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039945205
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Pyrrolo(2,3-d)pyrimidine-2,4(3H,7H)-dione, 1-allyl-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40192993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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